1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a dichlorobenzyl group . Pyrrole is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing a five-membered ring with two double bonds and one nitrogen atom . The dichlorobenzyl group is a benzene ring substituted with two chlorine atoms and a methyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The dichlorobenzyl group might undergo nucleophilic substitution reactions .Scientific Research Applications
Crystal Structure Determination and Materials Science
Crystallography and Antitumoral Agents : Derivatives of pyrrole, such as chain functionalized pyrroles, have been studied for their crystal structures using synchrotron X-ray powder diffraction data. These compounds show promise as antitumoral agents due to their unique crystal structures, which are crucial for understanding their interaction mechanisms and potential in drug design (Silva et al., 2012).
Chemistry and Synthetic Applications
Synthesis of Aziridine Esters : Pyrrole derivatives act as efficient alkylating agents for aromatic heterocycles, leading to novel aziridine esters. These compounds open pathways for the development of new chemical entities with potential applications in medicinal chemistry and organic synthesis (Alves et al., 2000).
Development of Antimicrobial Agents : Certain pyrrole derivatives have been synthesized and shown to possess significant antimicrobial activities. These activities are attributed to the heterocyclic ring present in these compounds, highlighting their potential as templates for designing new antimicrobial agents (Hublikar et al., 2019).
Supramolecular Chemistry
Supramolecular Synthons : Pyrrole-2-carboxylate derivatives have been identified as robust supramolecular synthons for crystal engineering. This discovery is significant for the self-assembly and design of new materials with tailored properties (Yin & Li, 2006).
Pharmacology and Bioactive Research
Herbicidal Activity : Research on pyrrolinone compounds, structurally related to pyrrole derivatives, has uncovered their selective herbicidal activity. The introduction of specific functional groups into the pyrrolinone structure contributes to selectivity between different plant species, offering insights into the design of selective herbicides (Yamato et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
For example, DCMU, a compound with a similar structure, inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes including metabolism, cell cycle regulation, and apoptosis . The compound’s interaction with GSK-3 suggests its potential use in studying diseases related to this enzyme, such as Alzheimer’s disease and diabetes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of GSK-3 can lead to changes in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting processes such as glucose uptake and insulin sensitivity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and preventing the phosphorylation of its substrates . This inhibition leads to downstream effects on various signaling pathways and gene expression profiles, ultimately influencing cellular functions and processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of GSK-3 affects glycogen metabolism and glucose homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that it can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBWCIVKQOWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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